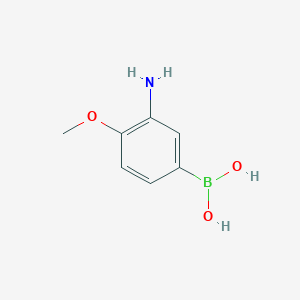

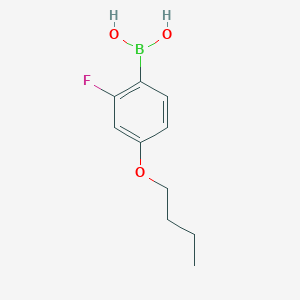

(4-Butoxy-2-fluorophenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Butoxy-2-fluorophenyl)boronic acid is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki coupling reactions. These reactions are instrumental in creating carbon-carbon bonds, leading to the synthesis of various organic materials, including olefins, styrenes, and biphenyl derivatives. Boronic acids are also recognized for their ability to form reversible covalent bonds with diols and carbohydrates, making them valuable in the construction of complex molecular architectures such as macrocycles, cages, and polymers .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organolithium reagents. For instance, the synthesis of 3-borono-5-fluorobenzoic acid, a compound structurally related to (4-Butoxy-2-fluorophenyl)boronic acid, is achieved through a two-step reaction. The first step involves the use of an organolithium reagent to synthesize an intermediate boronic acid, followed by an oxidation reaction to obtain the target product with a total yield of 75.5% . Although the specific synthesis of (4-Butoxy-2-fluorophenyl)boronic acid is not detailed in the provided papers, similar methodologies could be applied.

Molecular Structure Analysis

The molecular structure of boronic acids is influenced by the presence of substituents on the aromatic ring. For example, fluorination of the aromatic ring can enhance the stability of cyclic semianhydrides, which are dehydrated forms of boronic acids. This is demonstrated by the solid-state and solution structural properties of fluorinated 1,2-phenylenediboronic acids, where fluorination and complexation with water lead to increased stability and acidity . The presence of a butoxy group in (4-Butoxy-2-fluorophenyl)boronic acid would likely contribute to the molecule's overall steric and electronic properties, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Boronic acids are known for their role in catalyzing dehydrative condensation reactions between carboxylic acids and amines, leading to the formation of amides. The ortho-substituent on the boronic acid, such as the fluorine atom in 2,4-bis(trifluoromethyl)phenylboronic acid, can prevent the coordination of amines to the boron atom, thus accelerating the amidation process . While the provided papers do not specifically discuss the chemical reactions of (4-Butoxy-2-fluorophenyl)boronic acid, the general reactivity of boronic acids suggests that it could participate in similar catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be tailored by modifying the substituents on the aromatic ring. For instance, the reaction of 4-fluorophenylboronic acid with Cl-terminated Si(100) surfaces results in a higher boron surface coverage compared to boric acid, indicating that the fluorophenyl group enhances the reactivity of the boronic acid with the surface. This suggests that substituents such as the butoxy and fluorine groups in (4-Butoxy-2-fluorophenyl)boronic acid could similarly influence its reactivity and binding properties .

Safety and Hazards

“(4-Butoxy-2-fluorophenyl)boronic acid” is considered hazardous . It may be harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It should be handled only in a well-ventilated area and personal protective equipment should be worn .

Mechanism of Action

Target of Action

The primary target of (4-Butoxy-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by (4-Butoxy-2-fluorophenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Butoxy-2-fluorophenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions of the Suzuki-Miyaura coupling reaction . The compound is generally environmentally benign , suggesting that it has a low impact on the environment.

properties

IUPAC Name |

(4-butoxy-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7,13-14H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXQUICHOERLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278297 |

Source

|

| Record name | B-(4-Butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1107603-52-0 |

Source

|

| Record name | B-(4-Butoxy-2-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107603-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

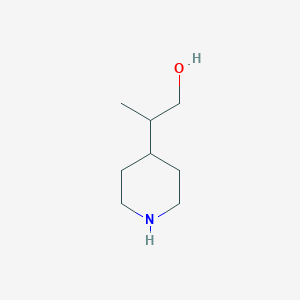

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)

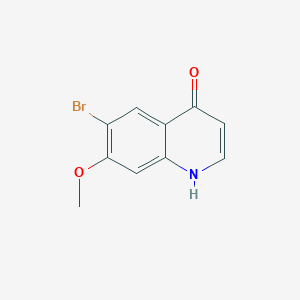

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)